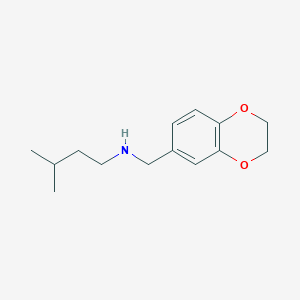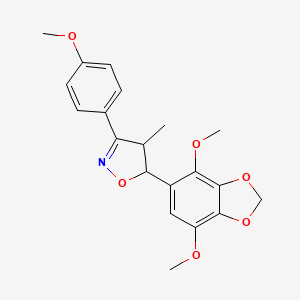![molecular formula C21H21N3O4S B11474560 5-(2-hydroxyethyl)-13-(methoxymethyl)-4-(2-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11474560.png)
5-(2-hydroxyethyl)-13-(methoxymethyl)-4-(2-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2-hydroxyethyl)-13-(methoxymethyl)-4-(2-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” is a complex organic molecule with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the triazatricyclo structure and the introduction of various functional groups. Common synthetic routes may include:
Formation of the triazatricyclo core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of hydroxyethyl, methoxymethyl, methoxyphenyl, and methyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group could yield an aldehyde or carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-hydroxyethyl)-4-(2-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 5-(2-hydroxyethyl)-13-(methoxymethyl)-4-(2-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-ol
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the triazatricyclo core structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H21N3O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-13-(methoxymethyl)-4-(2-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C21H21N3O4S/c1-12-10-13(11-27-2)16-17-18(29-20(16)22-12)21(26)24(8-9-25)19(23-17)14-6-4-5-7-15(14)28-3/h4-7,10,25H,8-9,11H2,1-3H3 |
InChI Key |
DWJZPWNFXBZCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)N(C(=N3)C4=CC=CC=C4OC)CCO)SC2=N1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11474481.png)
![13-(methoxymethyl)-11-methyl-4-(5-thiophen-3-yl-1H-pyrazol-4-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11474482.png)
![methyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11474487.png)
![3-(2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}ethoxy)benzoic acid](/img/structure/B11474489.png)

![Dimethyl 2-[1-chloro-2-(phenylamino)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11474504.png)
![3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B11474520.png)
![4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11474521.png)
![2-[(2-chloro-5-nitrobenzyl)sulfanyl]-4,7-dimethoxy-1H-benzimidazole](/img/structure/B11474531.png)
![2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1-[2-(piperidin-1-yl)ethyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11474535.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11474549.png)
![N-(biphenyl-2-yl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11474550.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474552.png)

